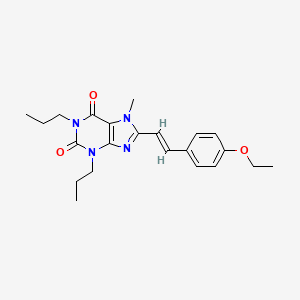
(E)-8-(4-Ethoxystyryl)-7-methyl-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4-Ethoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the xanthine family, which is known for its biological activity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Ethoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves the reaction of 8-bromo-7-methyl-1,3-dipropylxanthine with 4-ethoxystyrene under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-8-(4-Ethoxystyryl)-7-methyl-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(E)-8-(4-Ethoxystyryl)-7-methyl-1,3-dipropylxanthine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-8-(4-Ethoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, thereby modulating cellular responses.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
Uniqueness
(E)-8-(4-Ethoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to its specific ethoxystyryl and methyl-dipropyl substitutions, which confer distinct chemical and biological properties. These structural features may enhance its selectivity and potency in various applications compared to other xanthine derivatives.
特性
CAS番号 |
151539-42-3 |
|---|---|
分子式 |
C22H28N4O3 |
分子量 |
396.5 g/mol |
IUPAC名 |
8-[(E)-2-(4-ethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O3/c1-5-14-25-20-19(21(27)26(15-6-2)22(25)28)24(4)18(23-20)13-10-16-8-11-17(12-9-16)29-7-3/h8-13H,5-7,14-15H2,1-4H3/b13-10+ |
InChIキー |
LLYRMMNFQINSDE-JLHYYAGUSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCC)C |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


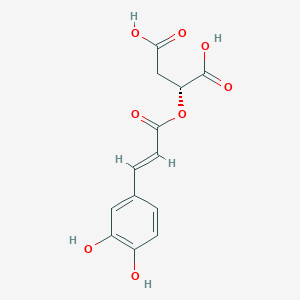
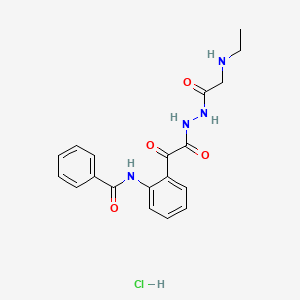
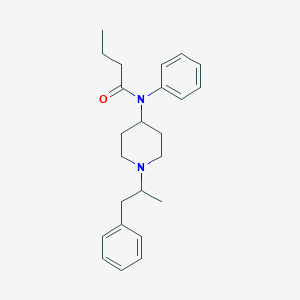

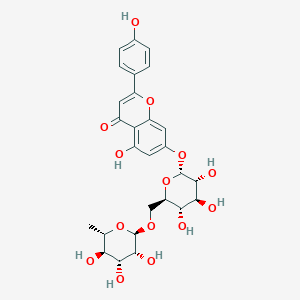
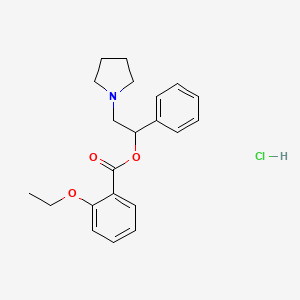


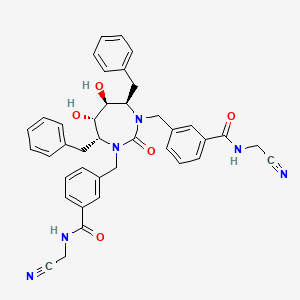

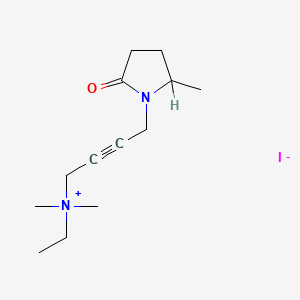
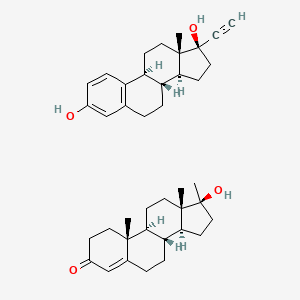
![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)
